molecular formula C11H9NO2 B13032878 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile

Cat. No.: B13032878
M. Wt: 187.19 g/mol
InChI Key: ISPRIXUKOHKYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile is a complex organic compound with a unique structure that includes an indeno-dioxole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate these targets’ activity, leading to changes in cellular function and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Methylenedioxy-2-aminoindan: This compound has a similar indeno-dioxole structure but with different functional groups.

    6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-6-amine: This compound is structurally similar but contains an amine group instead of a carbonitrile group.

Uniqueness

6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxole-6-carbonitrile

InChI

InChI=1S/C11H9NO2/c12-5-7-1-8-3-10-11(14-6-13-10)4-9(8)2-7/h3-4,7H,1-2,6H2

InChI Key

ISPRIXUKOHKYEU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.